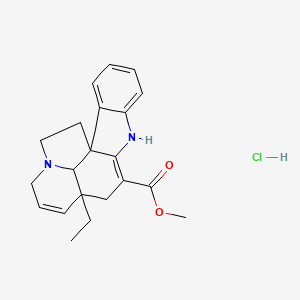

Tabersonine Hydrochloride

Description

BenchChem offers high-quality Tabersonine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tabersonine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2;/h4-9,19,22H,3,10-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBASQSWPQOKOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Biosynthesis Pathway of Tabersonine in Plants

Executive Summary

This technical guide provides a high-resolution analysis of the biosynthesis of Tabersonine , a central monoterpene indole alkaloid (MIA) scaffold in Catharanthus roseus. For decades, the conversion of strictosidine to tabersonine remained a metabolic "black box." Recent breakthroughs have elucidated this pathway, identifying a complex cascade involving unstable intermediates and specific cyclases (PAS, DPAS, TS).

This document is designed for researchers and metabolic engineers. It details the enzymatic mechanisms, subcellular compartmentalization, and validated protocols for pathway reconstruction and characterization.

Part 1: The Biosynthetic Pathway (Strictosidine to Tabersonine)[1][2][3][4]

The biosynthesis of tabersonine represents the formation of the Aspidosperma skeleton, diverging from the Iboga skeleton (catharanthine) at a late stage. The pathway begins with the condensation of the indole and terpene moieties and concludes with a specific cyclization event.

Phase 1: The Convergence (Precursor Assembly)

The pathway initiates with the convergence of the shikimate (tryptophan) and MEP (terpenoid) pathways.

-

Enzyme 1: Strictosidine Synthase (STR) [1][2]

-

Reaction: Condenses Tryptamine (indole) and Secologanin (terpenoid) via a Pictet-Spengler reaction.

-

Product:

-Strictosidine. -

Mechanism: The reaction is stereoselective, forming only the

isomer, which is the sole precursor for over 2,000 downstream MIAs.

-

Phase 2: The "Black Box" Unlocked (Aglycone to Stemmadenine)

Following deglucosylation, the pathway enters a phase of high chemical instability.

-

Deglucosylation: Strictosidine

-D-glucosidase (SGD) hydrolyzes the glucose moiety of strictosidine.[3] The resulting aglycone is unstable and spontaneously rearranges into Cathenamine . -

Reduction & Oxidation:

-

Branch Point Formation:

Phase 3: Skeleton Divergence (The Cyclization)

Stemmadenine acetate is the critical divergence point for the Aspidosperma (tabersonine) and Iboga (catharanthine) skeletons.

-

Step 1: Oxidation (PAS): Precondylocarpine Acetate Synthase (PAS) , a FAD-dependent oxidase, converts stemmadenine acetate to the unstable ion Precondylocarpine acetate .

-

Step 2: Reduction (DPAS): Dihydroprecondylocarpine Synthase (DPAS) reduces the intermediate to Dihydroprecondylocarpine acetate .

-

Step 3: Cyclization (TS): Tabersonine Synthase (TS) , an

-hydrolase homolog, catalyzes the final cyclization to form Tabersonine .-

Note: A parallel enzyme, Catharanthine Synthase (CS), acts on the same precursor pool to form catharanthine.[4]

-

Part 2: Enzymology & Quantitative Data

The following table summarizes the core enzymes. Note that

| Enzyme | EC / Family | Substrate | Product | Key Kinetic/Structural Feature |

| STR | 4.3.3.2 | Tryptamine + Secologanin | Strictosidine | High stereoselectivity; Vacuolar localization. |

| SGD | 3.2.1.105 | Strictosidine | Strictosidine aglycone | Forms large supramolecular aggregates (nucleus/ER associated). |

| GS | ADH-like | Cathenamine | Geissoschizine | NADPH-dependent reduction. |

| GO | CYP71D | Geissoschizine | Dehydropreakuammicine | Rate-limiting oxidative rearrangement. |

| SAT | Acetyltransferase | Stemmadenine | Stemmadenine acetate | Acetyl-CoA dependent. |

| PAS | FAD-oxidase | Stemmadenine acetate | Precondylocarpine acetate | Flavin-dependent; highly unstable product. |

| TS | Dihydroprecondylocarpine | Tabersonine | Non-catalytic triad; acts as a cyclase scaffold. |

Visualization: The Tabersonine Biosynthetic Pathway

The following diagram illustrates the flow from precursors to Tabersonine, highlighting the specific enzymes involved.

Figure 1: Enzymatic cascade from Strictosidine to Tabersonine. Note the critical role of TS (Tabersonine Synthase) in the final cyclization step.

Part 3: Spatial Organization & Regulation

Tabersonine biosynthesis is not just a chemical challenge but a logistical one, involving distinct cell types in the C. roseus leaf.

-

Epidermal Localization:

-

The entire pathway from Tryptophan/Secologanin

Tabersonine occurs preferentially in the leaf epidermis . -

Evidence: In situ hybridization and proteomics of epidermal-enriched extracts confirm the presence of STR, SGD, and TS in these cells.

-

-

Intercellular Transport:

-

Once formed, Tabersonine is transported from the epidermis to Idioblasts or Laticifers (internal specialized cells).[5]

-

Downstream Processing: In these internal cells, Tabersonine is converted to Vindoline (via T16H, 16OMT, D4H, DAT).

-

-

Subcellular Partitioning:

-

Vacuole: Accumulation of Strictosidine (STR activity).

-

Nucleus/Cytosol: SGD aggregates often associate with the nucleus, potentially to protect the cell from the reactive aglycone "bomb" unless triggered by herbivory.

-

ER Membranes: CYP450s (GO, T16H) are anchored here.

-

Part 4: Experimental Methodologies

Protocol 1: Virus-Induced Gene Silencing (VIGS)

To validate if a candidate gene (e.g., TS or PAS) is essential for tabersonine production.

Reagents:

-

Vector: pTRV1 and pTRV2 (Tobacco Rattle Virus).

-

Host: Catharanthus roseus seedlings (cv. 'Little Bright Eyes' or 'Sunstorm Apricot').[6]

-

Marker: ChlH (Magnesium chelatase) or PDS (Phytoene desaturase) for photobleaching phenotype.

Workflow:

-

Cloning: Insert a 300-500 bp fragment of the target gene (TS) into pTRV2 MCS.

-

Transformation: Electroporate pTRV1, pTRV2-Target, and pTRV2-Marker into Agrobacterium tumefaciens (strain GV3101).

-

Inoculation:

-

Grow Agrobacterium to OD

= 1.5. -

Mix pTRV1 and pTRV2 cultures (1:1 ratio).

-

Pinch Method: Using forceps, pinch the stem of 3-week-old seedlings just below the apical meristem and apply the bacterial suspension.

-

-

Incubation: Grow plants at 22-25°C with a 16h photoperiod.

-

Analysis (Day 21-28):

-

Harvest leaves showing the photobleaching phenotype (if co-silenced) or from the same node.

-

Extract alkaloids using Methanol.[6]

-

LC-MS/MS: Monitor the disappearance of Tabersonine (m/z ~337) and accumulation of upstream intermediates (e.g., Stemmadenine m/z ~355).

-

Protocol 2: Metabolic Engineering in Yeast (S. cerevisiae)

Reconstructing the pathway to produce Tabersonine from Strictosidine.

Strain Engineering:

-

Base Strain: S. cerevisiae CEN.PK2-1C or similar.

-

Gene Integration:

-

Integrate SGD, GS, GO, Redox1, Redox2, SAT, PAS, DPAS, TS into the genome using CRISPR/Cas9 or auxotrophic markers (URA3, LEU2, HIS3).

-

Promoters: Use strong constitutive (pTEF1, pPGK1) or galactose-inducible (pGAL1, pGAL10) promoters.

-

-

Optimization:

-

CYP Pairing: Co-express a C. roseus Cytochrome P450 Reductase (CPR) to support GO activity.

-

pH Control: Maintain culture pH ~6.0 to stabilize acid-sensitive intermediates like enamines.

-

Fermentation & Assay:

-

Inoculate engineered yeast in SC-dropout media.

-

Feed Strictosidine (50-100

M) to the culture (or Tryptamine + Secologanin if upstream pathway is present). -

Incubate for 48-72 hours at 30°C.

-

Analyze supernatant and cell pellet via LC-MS to quantify Tabersonine yield.

References

-

Qu, Y., et al. (2018). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. PNAS.[7]

-

[7]

-

-

Caputi, L., et al. (2018).Missing enzymes in the biosynthesis of the anticancer drug vinblastine in Madagascar periwinkle. Science.

-

Tatsis, E. C., et al. (2017). A three-enzyme pathway converts strictosidine to the unstable intermediate dehydrosecodine. Nature Communications.[8]

-

St-Pierre, B., & De Luca, V. (2011).

-

Liu, T., et al. (2021). Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae.[9] Nature Communications.[8]

-

Liscombe, D. K., & O'Connor, S. E. (2011). A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus. Phytochemistry.[5][6][8][9][10][11]

Sources

- 1. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Tabersonine Hydrochloride: A Detailed Protocol for In Vitro Cell Culture Applications

Introduction: Unveiling the Potential of a Natural Alkaloid

Tabersonine, a monoterpenoid indole alkaloid primarily isolated from the seeds of plants such as Voacanga africana and the medicinal plant Catharanthus roseus, has emerged as a compound of significant interest in biomedical research.[1] Its hydrochloride salt, Tabersonine Hydrochloride, offers improved solubility, making it amenable to a wide range of in vitro studies.[2] Initially recognized as a key intermediate in the biosynthesis of the potent anticancer drugs vinblastine and vincristine, recent investigations have illuminated its intrinsic therapeutic potential.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Tabersonine Hydrochloride in in vitro cell culture studies, with a focus on its anticancer and anti-inflammatory properties.

Tabersonine has demonstrated a remarkable ability to induce apoptosis in various cancer cell lines, including triple-negative breast cancer (TNBC) and hepatocellular carcinoma.[4][5] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways that govern cell survival, proliferation, and inflammation. Notably, it has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][6] Furthermore, Tabersonine exhibits anti-inflammatory effects by inhibiting critical inflammatory signaling cascades, such as the NF-κB and JAK/STAT pathways, and by directly targeting Transforming growth factor-beta-activated kinase 1 (TAK1).[7][8][9]

This document will provide detailed, field-proven protocols for the preparation and application of Tabersonine Hydrochloride in cell culture, methodologies for assessing its cytotoxic and apoptotic effects, and an overview of the key signaling pathways it modulates.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Tabersonine Hydrochloride is fundamental to its effective application in research.

| Property | Value | Source |

| CAS Number | 6876-22-2 | [2] |

| Molecular Formula | C₂₁H₂₇N₂O₂·HCl | [2] |

| Molecular Weight | 374.92 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in water and DMSO | [2] |

| Storage | 2-8°C, protected from light and moisture | [2] |

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure experimental success and reproducibility.

Protocol 1: Preparation of Tabersonine Hydrochloride Stock and Working Solutions

The accurate preparation of stock and working solutions is paramount for obtaining reliable and reproducible results. As Tabersonine Hydrochloride is soluble in Dimethyl Sulfoxide (DMSO), this is the recommended solvent for preparing a concentrated stock solution.

Materials:

-

Tabersonine Hydrochloride powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Sterile, filtered pipette tips

-

Complete cell culture medium appropriate for your cell line

Step-by-Step Methodology:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of your cell cultures.

-

Calculating the Amount for Stock Solution: To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mM x 0.001 L x 374.92 g/mol = 3.75 mg

-

-

Dissolving the Powder:

-

Carefully weigh out the calculated amount of Tabersonine Hydrochloride powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., add 1 mL of DMSO to 3.75 mg of powder for a 10 mM stock).

-

Vortex the tube thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage, protected from light.

-

-

Preparation of Working Solutions:

-

Thaw a single aliquot of the stock solution at room temperature.

-

Dilute the stock solution in complete cell culture medium to the desired final working concentration immediately before use. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of culture medium).

-

Crucial Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells.[10] Always prepare a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.

-

Protocol 2: Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.

Materials:

-

Cells of interest

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Tabersonine Hydrochloride working solutions

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed your cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.[2]

-

Treatment: After 24 hours, replace the old medium with fresh medium containing various concentrations of Tabersonine Hydrochloride. Include a vehicle control (DMSO-treated) and a negative control (untreated cells).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well.[11] Gently pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. This data can be used to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Representative IC₅₀ Values for Tabersonine:

| Cell Line | Cancer Type | IC₅₀ (48h) | Source |

| BT549 | Triple-Negative Breast Cancer | 18.1 µM | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 27.0 µM | [5] |

| SMMC7721 | Hepatocellular Carcinoma | 7.89 ± 1.2 µM | [4] |

| Bel7402 | Hepatocellular Carcinoma | 5.07 ± 1.4 µM | [4] |

| HepG2 | Hepatocellular Carcinoma | 12.39 ± 0.7 µM | [4] |

| M-HeLa | Cervical Cancer | ~15 µM (24h) | [12] |

Protocol 3: Detection of Apoptosis using Annexin V-FITC/PI Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Materials:

-

Cells of interest

-

6-well plates

-

Complete cell culture medium

-

Tabersonine Hydrochloride working solutions

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Tabersonine Hydrochloride for the appropriate duration.

-

Cell Harvesting:

-

For adherent cells, gently detach the cells using trypsin-EDTA.

-

Collect all cells, including those floating in the medium, as they may be apoptotic.

-

Centrifuge the cell suspension at 1,000 rpm for 3 minutes and discard the supernatant.[13]

-

-

Washing: Wash the cells twice with cold PBS.[13]

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.[13]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each sample.[13]

-

Analyze the stained cells using a flow cytometer.

-

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Mechanism of Action: Key Signaling Pathways

Tabersonine Hydrochloride exerts its cellular effects by modulating a network of interconnected signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Induction of Apoptosis

Tabersonine has been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[4][6]

-

Intrinsic (Mitochondrial) Pathway: Tabersonine can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4][6] This leads to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to apoptosis.[4]

-

Extrinsic (Death Receptor) Pathway: Tabersonine can upregulate the expression of Fas and its ligand (FasL).[4] The binding of FasL to Fas triggers the activation of caspase-8, which can directly activate caspase-3, culminating in apoptosis.[4]

Inhibition of Pro-Survival and Inflammatory Pathways

Tabersonine also targets several key pathways that are often dysregulated in cancer and inflammatory diseases.

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Tabersonine has been observed to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway.[4][6]

-

NF-κB Pathway: The NF-κB pathway is a central mediator of inflammation and is often constitutively active in cancer cells, promoting their survival. Tabersonine has been shown to inhibit the activation of the NF-κB signaling pathway.[7][14][15]

-

TAK1 Signaling: Tabersonine can directly interact with and inhibit TAK1, a key kinase in the signaling cascades leading to the activation of NF-κB and MAPKs (JNK/p38).[9]

-

JAK/STAT Pathway: This pathway is involved in transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Tabersonine has been found to suppress the activation of the JAK1/STAT3 signaling pathway.[8][16]

Caption: Signaling pathways modulated by Tabersonine Hydrochloride.

Conclusion and Future Directions

Tabersonine Hydrochloride is a promising natural compound with well-documented anticancer and anti-inflammatory activities in vitro. The protocols and information provided in this application note offer a solid foundation for researchers to explore its therapeutic potential further. The multifaceted mechanism of action, involving the induction of apoptosis and the inhibition of key pro-survival and inflammatory pathways, makes it an attractive candidate for further investigation in drug discovery and development. Future studies should focus on elucidating its effects in more complex in vitro models, such as 3D cell cultures and co-culture systems, and on exploring its potential synergistic effects with other therapeutic agents.

References

-

Sinochem Nanjing Corporation. (n.d.). Tabersonine Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2023, April 25). How do i prepare TRF stock solution for cell culture study?. Retrieved from [Link]

- Google Patents. (n.d.). CN102532136A - Industrial production process for indole alkaloid tabersonine.

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

- He, Q., et al. (2024). Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo. Anticancer Agents in Medicinal Chemistry, 24(6), 764-772.

- Zhang, Y., et al. (2025). Tabersonine inhibits inflammation and apoptosis through the JAK1/STAT3 signaling pathway to alleviate LPS-induced acute lung injury. Scientific Reports, 15(1), 32764.

-

PubMed. (2024). Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo. Retrieved from [Link]

- Wang, Y., et al. (2022).

-

Wiley Online Library. (2026). Tabersonine Alleviates Cerebral Ischemia/Reperfusion Injury Partly via Repressing the SLC6A2/NF-κB Signalling Pathway. Retrieved from [Link]

-

PubMed. (2025). Tabersonine inhibits inflammation and apoptosis through the JAK1/STAT3 signaling pathway to alleviate LPS-induced acute lung injury. Retrieved from [Link]

-

PubMed. (2022). Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF- κ B Signaling Pathway. Retrieved from [Link]

-

CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]

-

ResearchGate. (n.d.). 11-Methoxytabersonine Induces Necroptosis with Autophagy through AMPK/mTOR and JNK Pathways in Human Lung Cancer Cells. Retrieved from [Link]

-

MDPI. (2024). Piperine and Tabersonine, but Not Lupinine, Inhibit S. proteamaculans Invasion of M-HeLa Cells. Retrieved from [Link]

-

PubMed. (2022). Tabersonine attenuates Angiotensin II-induced cardiac remodeling and dysfunction through targeting TAK1 and inhibiting TAK1-mediated cardiac inflammation. Retrieved from [Link]

-

ResearchGate. (2026). Tabersonine Alleviates Cerebral Ischemia/Reperfusion Injury Partly via Repressing the SLC6A2 / NF ‐ κB Signalling Pathway. Retrieved from [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

ResearchGate. (n.d.). Tabersonine administration reduces HFD‐induced renal apoptosis. Retrieved from [Link]

-

PubMed. (2024). Tabersonine enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial-mesenchymal transition in triple-negative breast cancer. Retrieved from [Link]

-

Dojindo. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from [Link]

-

MDPI. (2021). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. CN102532136A - Industrial production process for indole alkaloid tabersonine - Google Patents [patents.google.com]

- 4. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tabersonine enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial-mesenchymal transition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tabersonine inhibits inflammation and apoptosis through the JAK1/STAT3 signaling pathway to alleviate LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tabersonine attenuates Angiotensin II-induced cardiac remodeling and dysfunction through targeting TAK1 and inhibiting TAK1-mediated cardiac inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. mdpi.com [mdpi.com]

- 13. dojindo.com [dojindo.com]

- 14. Tabersonine Alleviates Cerebral Ischemia/Reperfusion Injury Partly via Repressing the SLC6A2/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tabersonine inhibits inflammation and apoptosis through the JAK1/STAT3 signaling pathway to alleviate LPS-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determining the IC50 Value of Tabersonine Hydrochloride via MTT Assay

<

Abstract

This document provides a comprehensive, field-tested protocol for determining the half-maximal inhibitory concentration (IC50) of Tabersonine Hydrochloride on cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide is designed for researchers in oncology, pharmacology, and drug development, offering a step-by-step methodology grounded in established principles of cell biology and biochemistry. We delve into the causality behind experimental choices, from cell line selection to data normalization and nonlinear regression analysis, ensuring a robust and reproducible workflow.

Introduction and Scientific Background

Tabersonine, a monoterpenoid indole alkaloid, has demonstrated cytotoxic and anti-proliferative properties in various cancer cell lines.[1] Recent studies indicate that its mechanism of action involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3][4] Specifically, tabersonine has been shown to modulate the Bax/Bcl-2 ratio, decrease mitochondrial membrane potential, and promote the release of cytochrome c, key events that trigger programmed cell death.[2][3][4] Given its pro-apoptotic capabilities, accurately quantifying its cytotoxic potency is a critical step in its evaluation as a potential therapeutic agent.

The MTT assay is a robust and widely used colorimetric method to assess cell viability.[5][6] Its principle lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active, living cells.[6][7][8][9] The quantity of formazan produced is directly proportional to the number of viable cells.[5][9] By treating cells with a range of concentrations of Tabersonine Hydrochloride, we can generate a dose-response curve and calculate the IC50 value—the concentration of the compound that inhibits cell viability by 50%.

Principle of the MTT Assay

The workflow is based on a key cellular process: mitochondrial respiration. In healthy, proliferating cells, mitochondrial reductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT, converting it to a dark purple, insoluble formazan product.[6] Dead or dying cells, with compromised mitochondrial function, lose this ability.[7] An organic solvent, typically Dimethyl Sulfoxide (DMSO), is then used to solubilize these formazan crystals. The resulting colored solution's absorbance is measured using a spectrophotometer (plate reader), providing a quantitative measure of cell viability.

Caption: Biochemical principle of the MTT cell viability assay.

Materials and Reagents

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.

| Reagent/Material | Specifications | Supplier Example |

| Tabersonine Hydrochloride | >98% Purity | Sigma-Aldrich, Cayman Chemical |

| Cell Line | e.g., HepG2, HeLa, MCF-7 | ATCC |

| Complete Culture Medium | DMEM or RPMI-1640 + 10% FBS, 1% Pen-Strep | Gibco, Corning |

| MTT Reagent | 5 mg/mL in sterile PBS | Thermo Fisher, Sigma-Aldrich |

| Dimethyl Sulfoxide (DMSO) | Cell culture grade, >99.7% | Sigma-Aldrich, ATCC |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Corning |

| 96-well flat-bottom plates | Tissue-culture treated, sterile | Corning, Falcon |

| Multichannel Pipettes | Calibrated P20, P200 | Eppendorf, Gilson |

| Microplate Reader | Capable of reading absorbance at 570 nm | BioTek, Molecular Devices |

Expert Insight: The choice of cell line is critical. Recent studies have demonstrated Tabersonine's efficacy in HepG2 (human hepatocellular carcinoma) cells.[2][3][4] It is advisable to select a cell line relevant to the intended therapeutic application. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.

Detailed Experimental Protocol

Part A: Preparation of Solutions

-

Tabersonine Hydrochloride Stock Solution (e.g., 10 mM):

-

Calculate the required mass of Tabersonine HCl based on its molecular weight.

-

Dissolve in sterile DMSO to create a high-concentration stock.

-

Causality: DMSO is used for its ability to dissolve a wide range of organic compounds. A high-concentration stock minimizes the final DMSO concentration in the culture wells, preventing solvent-induced toxicity.

-

Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

MTT Working Solution (0.5 mg/mL):

-

Thaw the 5 mg/mL MTT stock solution.

-

Dilute it 1:10 in pre-warmed, serum-free, and phenol red-free culture medium.

-

Causality: Serum and phenol red can interfere with the assay and increase background absorbance.[6][9] Preparing this solution fresh for each experiment is crucial as MTT is light-sensitive and degrades over time.

-

Protect from light by wrapping the container in aluminum foil.

-

Part B: Cell Seeding and Treatment

-

Cell Seeding:

-

Harvest cells using standard trypsinization methods.

-

Perform a cell count (e.g., using a hemocytometer or automated counter) and determine viability.

-

Dilute the cell suspension to the optimal seeding density in complete culture medium. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well (in 100 µL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (vehicle control) and "medium only" (blank).

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth.

-

-

Preparation of Drug Dilutions:

-

Perform a serial dilution of the Tabersonine HCl stock solution in complete culture medium to achieve the desired final concentrations. A 2-fold or 3-fold dilution series is common.

-

Example Concentration Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM. The range should be wide enough to capture both minimal and maximal inhibition. One study noted that 15 µM of tabersonine killed half a cell population in 24 hours, which can be a useful starting point.[10]

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well (typically ≤0.5%).

-

-

Cell Treatment:

-

After the 24-hour attachment period, carefully remove the old medium.

-

Add 100 µL of the prepared drug dilutions (and vehicle control) to the corresponding wells. Each concentration should be tested in triplicate or quadruplicate.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Part C: MTT Assay and Data Acquisition

-

MTT Addition:

-

Following the treatment incubation, carefully aspirate the medium containing the compound.

-

Add 100 µL of the 0.5 mg/mL MTT working solution to each well.

-

Trustworthiness Check: During this incubation, you should be able to observe the formation of purple formazan crystals within the cells using an inverted microscope. The intensity of the color should visibly decrease in wells with higher drug concentrations.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

Data Analysis and IC50 Determination

The goal is to transform raw absorbance values into a dose-response curve from which the IC50 can be interpolated.

Caption: Workflow for calculating the IC50 value from raw MTT data.

-

Background Subtraction: Calculate the average absorbance of the "medium only" blank wells. Subtract this value from the absorbance reading of all other wells.

-

Calculate Percent Viability: Normalize the data to the vehicle control. The vehicle control represents 100% cell viability.

-

% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

-

-

Plot Dose-Response Curve: Create a scatter plot with the logarithm of the Tabersonine HCl concentration on the X-axis and the corresponding % Viability on the Y-axis.

-

Nonlinear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic model).[13][14][15] This is the most accurate method.[14]

-

Causality: Biological dose-response relationships are rarely linear. A sigmoidal model accurately represents the typical transition from a baseline (100% viability) to a minimum, with a steep inhibitory phase in between.[14]

-

-

Determine IC50: The software will calculate the IC50 as the concentration (X-value) that corresponds to a 50% response (Y-value) on the fitted curve.[15][16] The output should also provide a 95% confidence interval and an R-squared value to assess the goodness of fit.

Example Data Table:

| [Tabersonine HCl] (µM) | Log [Concentration] | Avg. Corrected OD | % Viability |

| 0 (Vehicle) | N/A | 1.250 | 100.0% |

| 1 | 0 | 1.188 | 95.0% |

| 5 | 0.70 | 0.950 | 76.0% |

| 10 | 1.00 | 0.700 | 56.0% |

| 25 | 1.40 | 0.313 | 25.0% |

| 50 | 1.70 | 0.138 | 11.0% |

| 100 | 2.00 | 0.063 | 5.0% |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background in Blank Wells | Contamination; Phenol red/serum interference. | Use sterile technique. Use phenol red-free and serum-free medium for the MTT incubation step.[9] |

| Low Absorbance Readings | Cell density too low; Insufficient MTT incubation time. | Optimize cell seeding density. Increase MTT incubation time (up to 4 hours), checking for crystal formation.[8][11] |

| High Variability Between Replicates | Inaccurate pipetting; Uneven cell seeding ("edge effect"). | Calibrate pipettes. Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. |

| Precipitate Formation in Medium | Compound insolubility at high concentrations. | Check the solubility of Tabersonine HCl in culture medium. If necessary, adjust the stock concentration or solvent. |

Conclusion

This application note provides a robust framework for determining the IC50 of Tabersonine Hydrochloride. By understanding the rationale behind each step—from the biological basis of the MTT assay to the statistical modeling of the dose-response relationship—researchers can generate accurate, reproducible, and publication-quality data. This is an essential step in characterizing the cytotoxic potential of Tabersonine and advancing its development as a candidate anti-cancer therapeutic.

References

- Bentham Science. (2024). Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo. Bentham Science Publishers.

- Bentham Science. (2024). Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo. Bentham Science Publishers.

- Bentham Science. (2024). Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo. Bentham Science Publishers.

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

- YouTube. (2020). How to calculate IC50 from MTT assay. YouTube.

- CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.

- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.

-

National Center for Biotechnology Information. (n.d.). Tabersonine. PubChem. Available from: [Link]

- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Abcam.

-

MDPI. (2022). Piperine and Tabersonine, but Not Lupinine, Inhibit S. proteamaculans Invasion of M-HeLa Cells. MDPI. Available from: [Link]

-

ResearchGate. (2018). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

-

YouTube. (2021). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. Available from: [Link]

-

National Center for Biotechnology Information. (2018). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. PNAS. Available from: [Link]

-

National Center for Biotechnology Information. (2012). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PubMed Central. Available from: [Link]

-

CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

-

ResearchGate. (2014). How can I calculate the IC50 value using a non linear model? ResearchGate. Available from: [Link]

-

GraphPad. (n.d.). How to determine an IC50. GraphPad. Available from: [Link]

-

YouTube. (2017). Example of non linear regression dose response data in GraphPad Prism. YouTube. Available from: [Link]

Sources

- 1. Tabersonine | C21H24N2O2 | CID 20485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. clyte.tech [clyte.tech]

- 10. mdpi.com [mdpi.com]

- 11. atcc.org [atcc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. m.youtube.com [m.youtube.com]

- 14. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 16. youtube.com [youtube.com]

Troubleshooting & Optimization

Tabersonine Hydrochloride solubility issues in aqueous solutions

Technical Support Center: Tabersonine Hydrochloride Solubility

Welcome to the technical support guide for Tabersonine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of this compound's solubility in aqueous solutions. As an indole alkaloid with significant therapeutic potential, ensuring its proper dissolution is the first critical step toward valid and reproducible experimental results.[1][2] This guide provides in-depth, field-proven insights and protocols to help you overcome these challenges.

Section 1: Understanding the 'Why' — Physicochemical Properties & Solubility

Tabersonine is an indole alkaloid, and its hydrochloride salt (C₂₁H₂₄N₂O₂·HCl) is the form typically supplied for research.[3][4] The reason for this is rooted in fundamental chemistry. The free base form of Tabersonine is poorly soluble in water but soluble in organic solvents like DMSO, dimethyl formamide, and chloroform.[5][6][7] By creating a hydrochloride salt, the molecule is protonated, rendering it more polar and thus more amenable to dissolution in aqueous media.

However, "more soluble" does not always mean "easily soluble." Many users still encounter precipitation or cloudiness, which can be influenced by several factors:

-

pH: The pH of the solution is paramount. As a salt of a weak base and a strong acid, Tabersonine Hydrochloride requires an acidic environment to remain fully protonated and dissolved.

-

Concentration: Pushing the concentration beyond its solubility limit in a given solvent system is a common cause of precipitation.

-

Buffer Composition: Components of your buffer (e.g., phosphates) can sometimes interact with the compound, affecting its solubility.

-

Co-solvent Crashing: When a highly concentrated stock in an organic solvent (like DMSO) is diluted too quickly into an aqueous buffer, the compound can "crash out" of the solution.[8]

Solubility Profile of Tabersonine & Its Hydrochloride Salt

| Solvent | Tabersonine (Free Base) Solubility | Tabersonine Hydrochloride Solubility | Key Considerations |

| Water | Insoluble | Soluble (pH-dependent)[3] | Requires acidic pH for optimal solubility. |

| DMSO | ~2 mg/mL[5][6] | Soluble[3] | Excellent for high-concentration stock solutions. |

| Ethanol | Slightly Soluble[5][6][] | Soluble | Can be used as a co-solvent.[10] |

| Methanol | Soluble | Soluble | Often used in purification/crystallization processes.[11][12] |

| PBS (pH 7.4) | Insoluble | Limited | Prone to precipitation as the pH is not sufficiently acidic. |

Section 2: Frequently Asked Questions (FAQs)

Q1: I added Tabersonine Hydrochloride powder directly to my neutral pH cell culture medium, and it won't dissolve. What went wrong?

A: This is a common issue. At neutral or alkaline pH, the hydrochloride salt can convert back to its less soluble free base form, causing it to precipitate. It is crucial to first prepare a concentrated stock solution in an appropriate solvent (like DMSO or acidified water) and then dilute it into your final medium.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[13][14] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects. It is always best practice to run a vehicle control (medium with the same final percentage of DMSO) to ensure the solvent itself is not affecting your experimental outcome.[14]

Q3: My solution was clear initially but became cloudy after being stored in the refrigerator. Why?

A: This is likely due to the compound precipitating out of the solution at a lower temperature, where solubility is reduced. This can be resolved by gently warming the solution (e.g., in a 37°C water bath) and vortexing before use. To prevent this, consider preparing smaller aliquots of your stock solution and storing them at -20°C.

Q4: Can I sonicate my solution to help dissolve the compound?

A: Yes, sonication can be a useful physical method to aid dissolution by breaking down small particles and increasing the interaction between the compound and the solvent.[15] However, it should be used in conjunction with proper solvent selection and pH, not as a substitute. Use brief pulses to avoid heating the sample excessively.

Section 3: In-Depth Troubleshooting Guide

Use this section when facing persistent solubility issues. The logical flow is designed to diagnose and solve the problem systematically.

Problem: Precipitate or Cloudiness Observed in Final Aqueous Solution

This workflow will help you identify the cause and find a solution.

Caption: pH-dependent equilibrium of Tabersonine Hydrochloride.

References

-

Sinochem Nanjing Corporation. (n.d.). Tabersonine Hydrochloride. Retrieved from [Link]

-

Various Authors. (2021). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? ResearchGate. Retrieved from [Link]

-

BioCrick. (n.d.). Tabersonine | CAS:4429-63-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tabersonine. PubChem. Retrieved from [Link]

-

Yang, P., & He, W. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

Wikipedia. (n.d.). Tabersonine. Retrieved from [Link]

- Zhang, Y., et al. (2021). Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo. Anti-Cancer Agents in Medicinal Chemistry.

- Various Authors. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research.

-

Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US3758478A - Process of obtaining tabersonine.

- Li, X., et al. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.

- Various Authors. (2022). Precipitating alkaloids by converting into insoluble salt. Sciencemadness Discussion Board.

- Wiedenmann, J., et al. (2022).

- Google Patents. (n.d.). CN102532136A - Industrial production process for indole alkaloid tabersonine.

-

Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

- Maheshwari, R.K. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Google Patents. (n.d.). US5684155A - Process for the extraction and purification of alkaloids.

-

Henriksen, S. T., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

- Various Authors. (2022). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research.

-

TSI Journals. (n.d.). Alkaloid Salt Aqueous Solution -Turned Alkaline. Retrieved from [Link]

Sources

- 1. Tabersonine | C21H24N2O2 | CID 20485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinochem-nanjing.com [sinochem-nanjing.com]

- 4. Tabersonine - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Tabersonine | CAS:4429-63-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. researchgate.net [researchgate.net]

- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US3758478A - Process of obtaining tabersonine - Google Patents [patents.google.com]

- 12. CN102532136A - Industrial production process for indole alkaloid tabersonine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Technical Support Center: Troubleshooting Tabersonine Hydrochloride Assays

Topic: Troubleshooting Inconsistent Results in Tabersonine Hydrochloride Assays Content Type: Technical Support Guide & FAQs Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists

Introduction: The Stability-Solubility Paradox

Tabersonine Hydrochloride (HCl) is a critical indole alkaloid precursor in the biosynthesis of vinblastine and vincristine. While the hydrochloride salt form offers improved water solubility compared to the free base, it introduces specific analytical challenges.

Inconsistent assay results typically stem from three converging factors:

-

Photochemical Instability: Indole moieties are highly susceptible to photo-oxidation.

-

pH-Dependent Solubility: The salt dissociates in aqueous media; if the pH exceeds the pKa (~7.4–8.0), the free base may precipitate, causing "disappearing" compound in biological assays.

-

Silanol Interactions: As a basic compound, Tabersonine interacts strongly with residual silanols in HPLC columns, leading to peak tailing and integration errors.

This guide provides a root-cause analysis and actionable solutions for these specific failure modes.

Part 1: Sample Preparation & Handling (The Foundation)

Q: My stock solution concentration seems to fluctuate between experiments. What is happening?

A: This is likely due to hygroscopicity or photodegradation. Tabersonine HCl is hygroscopic; weighing small amounts (<5 mg) directly can lead to mass errors of 10–15% due to absorbed water. Furthermore, the indole ring oxidizes rapidly under ambient light.

Protocol for Standard Preparation:

-

Equilibration: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.

-

Solvent Choice: Dissolve the primary stock in DMSO or Methanol rather than water. While the HCl salt is water-soluble, organic solvents prevent hydrolysis and microbial growth during storage.

-

Amber Glass: ALL manipulations must occur under low-light conditions. Use amber borosilicate glass vials.

-

Aliquot & Freeze: Do not freeze-thaw the master stock. Aliquot into single-use volumes and store at -20°C or -80°C.

Q: I see a new peak eluting just before Tabersonine in my LC-MS chromatogram. Is this an impurity?

A: This is likely Tabersonine Epoxide or an oxidation byproduct. Indole alkaloids are prone to oxidation at the double bond or the indole nitrogen.

-

Diagnostic: Check if the peak area increases with the age of the sample solution.

-

Fix: Add an antioxidant like 0.1% Ascorbic Acid or BHT to your extraction solvent if your protocol permits. Ensure autosampler trays are cooled to 4°C and darkened.

Part 2: Chromatographic Anomalies (HPLC/LC-MS)

Q: Why does Tabersonine show severe peak tailing (Asymmetry > 1.5)?

A: Tabersonine is a basic alkaloid. In standard Reverse Phase (RP) conditions, the positively charged nitrogen interacts with negatively charged residual silanols on the silica column surface. This secondary interaction causes tailing.[1]

Troubleshooting Decision Tree (HPLC Optimization):

Figure 1: Decision matrix for correcting peak asymmetry in basic alkaloid chromatography.

Recommended HPLC Conditions:

| Parameter | Recommendation | Rationale |

|---|---|---|

| Column | C18 with high carbon load & end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect). | Minimizes silanol activity. |

| Mobile Phase A | Water + 0.1% Formic Acid + 10mM Ammonium Formate. | Low pH ensures protonation; Ammonium ions compete for silanol sites [1]. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid. | ACN provides sharper peaks for alkaloids than Methanol. |

| Temperature | 35°C - 40°C. | Higher temperature improves mass transfer and peak shape. |

Part 3: Biological Assay Variability (Cell Culture)

Q: My IC50 values shift dramatically between replicates in cell viability assays.

A: This is often a solubility crash issue. You are adding Tabersonine HCl (acidic salt) to cell culture media (buffered to pH 7.4).

-

The Mechanism: At pH 7.4, the equilibrium shifts toward the free base form of Tabersonine. If your concentration is high (>50 µM), the free base may precipitate out of solution because it is far less soluble than the HCl salt.

-

The Result: The cells are exposed to a lower effective concentration than calculated.

-

The Fix:

-

Pre-dissolve in DMSO (keep final DMSO < 0.5%).

-

Inspect wells under a microscope for micro-crystals immediately after dosing.

-

Verify concentration in the media using HPLC after 1 hour of incubation.

-

Part 4: Extraction Efficiency (Plant/Yeast Matrices)

Q: I am recovering less Tabersonine from Catharanthus roseus or engineered yeast than expected.

A: Alkaloid extraction is highly pH-dependent. If you simply extract with methanol, you may miss the salt forms trapped in the vacuole or cell wall.

Optimized Acid-Base Extraction Workflow:

Figure 2: Acid-Base extraction logic to isolate alkaloids while excluding neutral impurities.

Protocol Notes:

-

Acid Step: Extracting with dilute HCl ensures all alkaloids are in the water-soluble salt form.

-

Base Step: Adjusting pH to ~9.0 converts Tabersonine to its free base, allowing it to partition into the organic layer (Chloroform or Ethyl Acetate), leaving salts and polar impurities behind in the water phase [2].

References

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

-

Qu, Y., et al. (2015). Integrated alkaloid profiling and transcriptomics analysis of the Catharanthus roseus transportome. Scientific Reports. Link

-

PubChem. (n.d.). Tabersonine Compound Summary. National Center for Biotechnology Information. Link

-

St-Pierre, B., & De Luca, V. (1995).[2] A cytochrome P-450 monooxygenase catalyzes the first step in the conversion of tabersonine to vindoline in Catharanthus roseus. Plant Physiology. Link

Sources

Western blot troubleshooting for Tabersonine Hydrochloride treated samples

Introduction: The Molecule & The Challenge

Tabersonine Hydrochloride (Tab-HCl) is a monoterpenoid indole alkaloid derived from Catharanthus roseus. In drug development, it is primarily investigated for its anti-tumor (via PI3K/Akt inhibition and mitochondrial apoptosis) and anti-inflammatory (via NF-κB inhibition) properties.

The Troubleshooting Paradox: When blotting for Tabersonine-treated samples, the most common "failure" reported by researchers—the disappearance of phosphorylated bands (e.g., p-Akt, p-NF-κB) —is often actually a successful experimental result. Distinguishing between biological inhibition and technical failure is the core objective of this guide.

Module 1: Pre-Analytical Variables (Sample Preparation)

Q: I see precipitation when adding Tabersonine HCl to my cell culture media. How does this affect my protein lysate?

A: Precipitation creates a heterogeneous dosing environment, leading to high variance between replicates. While the Hydrochloride salt form improves water solubility compared to the free base, it is not infinitely soluble in high-salt culture media.

-

The Mechanism: Adding a highly concentrated aqueous or DMSO stock directly to cold media can cause "shock precipitation" of the alkaloid.

-

The Fix:

-

Dissolve: Prepare a 10–50 mM stock solution in DMSO (Dimethyl sulfoxide).

-

Dilute: Perform a serial dilution in serum-free media before adding to the cells.

-

Warm: Ensure media is at 37°C before drug addition.

-

Verification: Inspect cells under a microscope 1 hour post-treatment. Crystals indicate the effective dose is lower than calculated.

-

Q: My total protein bands (β-Actin/GAPDH) are smearing in the high-dose Tabersonine lanes. Is this a gel issue?

A: Likely not. This is often a biological artifact of apoptosis .

-

The Cause: Tabersonine induces apoptosis via the mitochondrial pathway (increasing Bax/Bcl-2 ratio).[1] High doses (>40 µM in HepG2 cells) or long exposures (24-48h) activate Caspase-3, leading to widespread proteolysis. The "smear" is the physical degradation of the proteome.

-

The Solution:

-

Harvest Earlier: If studying upstream signaling (e.g., Akt phosphorylation), harvest at 1–6 hours, before massive apoptosis occurs.

-

Caspase Inhibitor Control: Co-treat with Z-VAD-FMK (pan-caspase inhibitor) to prove the smearing is apoptosis-driven.

-

Switch Loading Control: If cytoskeletal proteins (Actin) are degrading, switch to Vinculin or HSP90 , which are often more stable during early apoptosis.

-

Module 2: Immunodetection & Signaling Pathways

Q: I cannot detect p-Akt (Ser473) or p-NF-κB (p65) in my treated samples. Did the transfer fail?

A: If your Total Akt or Total p65 bands are present, the transfer worked. The loss of signal is the pharmacological effect of Tabersonine.

Validation Workflow:

-

The "Turn-On" Control: You must include a positive control lane where the pathway is hyper-activated (e.g., treat cells with EGF or LPS for 15 mins).

-

The "Turn-Off" Evidence:

-

Lane 1: Control (Basal signal)

-

Lane 2: EGF/LPS only (Strong signal)

-

Lane 3: Tabersonine + EGF/LPS (Reduced signal = Success )

-

-

Phosphatase Inhibition: Tabersonine efficacy relies on the balance of kinases and phosphatases. Ensure your lysis buffer contains Sodium Orthovanadate (tyrosine phosphatase inhibitor) and Sodium Fluoride (serine/threonine phosphatase inhibitor).

Visualization: Tabersonine Mechanism of Action

The following diagram illustrates the dual-pathway inhibition (Akt and NF-κB) that leads to the loss of phosphorylation signals often mistaken for technical error.

Figure 1: Tabersonine HCl suppresses phosphorylation of Akt and NF-κB while altering the Bax/Bcl-2 ratio. In a Western blot, successful treatment results in the disappearance of green nodes (p-Akt, p-NF-κB, Bcl-2) and appearance of red nodes (Bax).

Module 3: Troubleshooting Matrix

Use this decision matrix to diagnose specific blot issues.

| Symptom | Probable Cause | Verification Step | Corrective Action |

| No Signal (Phospho-target) | Drug Efficacy (High Probability) | Check Total Protein (e.g., Total Akt). If present, the drug worked. | None. Quantify the reduction relative to Total Protein. |

| No Signal (Total Protein) | Cell Death / Lysis Failure | Check Ponceau S stain on membrane. | Reduce Tabersonine dose/time. Ensure pellet is fully solubilized. |

| "Ghost" Bands (White center) | Antibody Burnout | Signal is too strong (HRP kinetics exhausted). | Dilute secondary antibody 1:10,000 or load less protein (10 µg). |

| High Background | Incomplete Blocking | Check blocking buffer compatibility. | For Phospho-antibodies, use 5% BSA , not Milk (Milk contains casein which is a phosphoprotein). |

| Multiple Bands (Laddering) | Poly-ubiquitination or Degradation | Check molecular weight. | If bands are below target: Degradation (add protease inhibitors).[2] If above: Ubiquitination (proteasome activity). |

Module 4: Experimental Workflow & Lysis Buffer Optimization

Critical Protocol: Lysis Buffer Selection

Tabersonine affects phosphorylation states.[1][3][4] Standard RIPA buffer is often insufficient for preserving transient phosphorylation events.

Recommended "Golden" Lysis Buffer for Tabersonine Studies:

| Component | Concentration | Function |

| Tris-HCl (pH 7.4) | 50 mM | Buffer |

| NaCl | 150 mM | Ionic Strength |

| NP-40 or Triton X-100 | 1% | Detergent (Solubilizes membrane) |

| Sodium Deoxycholate | 0.25% | Ionic Detergent |

| Sodium Orthovanadate | 1 mM | Critical: Inhibits Tyrosine Phosphatases |

| Sodium Fluoride | 10 mM | Critical: Inhibits Ser/Thr Phosphatases |

| PMSF | 1 mM | Protease Inhibitor |

| Aprotinin/Leupeptin | 1 µg/mL | Protease Inhibitors |

Visualization: Troubleshooting Decision Tree

Figure 2: Step-by-step logic to determine if a missing band is a technical error or a confirmed drug effect.

References

-

Tabersonine induces apoptosis in HepG2 cells via mitochondrial pathway. Zhang, X., et al. (2015).[5] This study validates the downregulation of p-Akt and upregulation of Bax/Bcl-2 ratio upon Tabersonine treatment.[5]

-

Tabersonine inhibits NF-κB signaling and ameliorates inflammation. Li, Y., et al. (2023). Establishes the mechanism of NF-κB p65 inhibition, critical for interpreting phospho-p65 blots.

-

Western Blot Troubleshooting Guide: Phospho-Proteins. Cell Signaling Technology. Authoritative protocols for detecting low-abundance phosphorylated targets.

-

Tabersonine Hydrochloride Chemical Properties and Solubility. PubChem Compound Summary.

Sources

- 1. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 3. mdpi.com [mdpi.com]

- 4. Tabersonine enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial–mesenchymal transition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Tabersonine Hydrochloride Interference in Biochemical Assays

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate and overcome potential interference from Tabersonine Hydrochloride in your biochemical and cell-based assays. As an indole alkaloid with known cytotoxic and anti-inflammatory properties, Tabersonine Hydrochloride is a valuable tool for research, but its chemical nature can also lead to artifacts that may confound experimental results.[1][2] This resource provides in-depth troubleshooting advice and foundational knowledge to ensure the integrity and accuracy of your data.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experiments involving Tabersonine Hydrochloride. Each answer provides a causal explanation, a diagnostic workflow, and actionable solutions.

Q1: My fluorescence-based assay shows unexpectedly high readings or a high background in the presence of Tabersonine Hydrochloride. What's happening?

Plausible Cause: Intrinsic Compound Fluorescence

The most common cause of this issue is the intrinsic fluorescence of Tabersonine Hydrochloride itself. Like many indole alkaloids, the molecule contains a conjugated ring system that can absorb light at one wavelength and emit it at another, a phenomenon that can directly interfere with the assay's detection method.[3] If the compound's emission spectrum overlaps with that of your assay's fluorophore, the reader will detect both signals, leading to artificially inflated results or a complete washout of the signal-to-noise ratio.

Diagnostic Workflow & Solutions

To confirm and resolve this, you must systematically isolate the source of the fluorescence.

Step 1: Characterize the Compound's Spectral Properties The first step is to determine if Tabersonine Hydrochloride is fluorescent under your specific assay conditions.

-

Protocol:

-

Prepare a solution of Tabersonine Hydrochloride in your assay buffer at the highest concentration you plan to test.

-

Dispense this solution into the wells of the microplate you typically use (e.g., black, low-fluorescence plates are recommended).[4]

-

Use a plate reader with scanning capabilities to perform a full excitation and emission scan. This will generate a spectral map of the compound.

-

Compare the compound's emission peak with the emission peak of your assay's fluorophore. A significant overlap confirms interference.

-

Step 2: Mitigate the Interference If spectral overlap is confirmed, you have several options:

| Mitigation Strategy | Principle of Action | Key Considerations |

| Use a Red-Shifted Fluorophore | Move the assay's detection wavelength away from the compound's interference spectrum. Indole alkaloids typically fluoresce in the UV to blue/green range. | Select an assay kit or reagent with a fluorophore that excites and emits at longer wavelengths (e.g., red or far-red spectrum). |

| Time-Resolved Fluorescence (TRF) | Differentiates between the short-lived fluorescence of the interfering compound and the long-lived signal of a lanthanide-based probe. | Requires a TRF-compatible plate reader and reagents (e.g., HTRF®). This is a robust but more costly solution. |

| Pre-read and Subtract Background | Measure the fluorescence of the compound alone and subtract it from the final assay reading. | This is a simple correction but may not be accurate if the compound's fluorescence changes upon interaction with assay components.[4] |

| Reduce Compound Concentration | Lower the concentration of Tabersonine Hydrochloride to a range where its intrinsic fluorescence is negligible. | This is only feasible if the effective concentration for your biological question is below the interference threshold. |

Below is a logical workflow for diagnosing and addressing fluorescence interference.

Q2: My absorbance-based assay results are inconsistent or show high background. Why?

Plausible Cause: Light Scattering or Absorbance

Tabersonine Hydrochloride, especially at higher concentrations or if it comes out of solution, can interfere with absorbance-based assays in two ways:

-

Direct Absorbance: The compound may absorb light at the same wavelength used to measure the product of your enzymatic reaction (e.g., 405 nm for p-nitrophenol in phosphatase assays).

-

Light Scattering: If the compound has low solubility in the assay buffer, it can form microscopic precipitates or aggregates. These particles scatter light, which the spectrophotometer incorrectly interprets as absorbance, leading to a high and unstable background signal.[5]

Diagnostic Protocol

-

Perform a Wavelength Scan: Run an absorbance scan of Tabersonine Hydrochloride (at your highest test concentration in assay buffer) across a range of wavelengths, including the one used for your assay. This will identify any direct absorbance interference.

-

Visually Inspect for Precipitation: Prepare a concentrated solution of the compound in your assay buffer. Let it sit for the duration of your typical assay and visually inspect for any cloudiness or precipitate. You can also measure absorbance at a non-absorbing wavelength (e.g., 600 nm) over time; an increase indicates aggregation.

-

Run a "Compound Only" Control: In every assay plate, include control wells containing only the assay buffer and Tabersonine Hydrochloride at each concentration tested. The reading from these wells represents the background absorbance/scattering from the compound itself and should be subtracted from your experimental wells.[6]

Solutions

-

Change Detection Wavelength: If possible, switch to a detection wavelength where the compound does not absorb.

-

Improve Solubility: Add a small percentage of a co-solvent like DMSO (ensure it doesn't affect your enzyme). However, be aware that high concentrations of organic solvents can also denature proteins.

-

Sample Centrifugation: Before reading the plate, centrifuge it briefly to pellet any precipitates. This can reduce the scattering signal but may not be suitable for all assay types.

Q3: I'm observing a loss of signal that doesn't fit a standard dose-response curve. Could it be a compound artifact?

Plausible Cause: Non-specific Chemical Reactivity

Some compounds, particularly those with electrophilic substructures, can non-specifically react with biological molecules, including your enzyme of interest.[7] This is a common mechanism for Pan-Assay Interference Compounds (PAINS).[8] Such compounds often form covalent bonds with nucleophilic residues on the protein surface, like the sulfhydryl group of cysteine, leading to irreversible inhibition that is independent of the enzyme's active site.[9] This can manifest as unusually steep dose-response curves or time-dependent inhibition.

Diagnostic Workflow

The key is to determine if the observed inhibition is sensitive to the presence of reducing agents or high concentrations of non-specific protein.

Experimental Protocol: DTT Counter-Screen

This protocol helps identify compounds that act via thiol reactivity.[7]

-

Prepare Reagents:

-

Assay buffer

-

Enzyme and substrate stocks

-

Tabersonine Hydrochloride serial dilution

-

Freshly prepared 100 mM Dithiothreitol (DTT) stock solution in water. DTT has a limited half-life in aqueous solutions, so fresh preparation is critical.[7]

-

-

Assay Setup:

-

Design a plate layout with two main conditions: "No DTT" and "1 mM DTT".

-

For the "1 mM DTT" condition, add DTT to the assay buffer to a final concentration of 1 mM.

-

In both conditions, run a full dose-response curve for Tabersonine Hydrochloride.

-

Include appropriate no-enzyme, no-substrate, and solvent (e.g., DMSO) controls for both conditions.

-

-

Execution and Analysis:

-

Pre-incubate the enzyme with the compound and DTT (or buffer) for 15-30 minutes before adding the substrate to initiate the reaction.

-

Measure the reaction progress according to your standard assay protocol.

-

Calculate the IC50 value for Tabersonine Hydrochloride under both conditions.

-

-

Interpretation:

-

A significant (e.g., >3-fold) increase in the IC50 value in the presence of DTT strongly suggests that the compound's inhibitory activity is due to non-specific reaction with cysteine residues.[7] The DTT acts as a scavenger, protecting the enzyme.

-

Q4: In my cell-based assay, I'm seeing effects that might not be related to my target. How do I differentiate true on-target effects from artifacts?

Plausible Cause: Known Biological Activities and Cytotoxicity

Tabersonine Hydrochloride is known to have potent biological effects, including inducing apoptosis by inhibiting Akt phosphorylation and affecting the mitochondrial membrane potential.[10][11] It also has demonstrated cytotoxicity in various cell lines.[12] Therefore, in a cell-based assay, an observed effect (e.g., decrease in a reporter signal) could be a direct consequence of general cell death or stress rather than specific modulation of your target pathway.

Solutions and Controls

-

Run a Concurrent Cytotoxicity Assay: Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) using the same cell line, compound concentrations, and incubation times as your primary functional assay.[11][13]

-

Determine the Therapeutic Window: Plot the dose-response curves for both your functional assay and the cytotoxicity assay on the same graph. A desirable "hit" will show potent activity in the functional assay at concentrations where it has little to no effect on cell viability.

-

Use a Counter-Screen with a Null Cell Line: If possible, use a cell line that does not express your target of interest. If Tabersonine Hydrochloride shows similar activity in both the target-expressing and null cell lines, the effect is likely off-target.

-

Orthogonal Target Engagement Assays: Use a different method to confirm that the compound is engaging your target in cells. For example, if your primary assay measures downstream signaling, use a cellular thermal shift assay (CETSA) to directly measure compound binding to the target protein.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which Tabersonine Hydrochloride can interfere with biochemical assays?

Tabersonine Hydrochloride can interfere through several mechanisms, which can be broadly categorized as either physical or chemical.

| Interference Type | Mechanism | Assays Affected |

| Physical | Intrinsic Fluorescence: The indole moiety of the molecule absorbs and emits light, confounding the signal from fluorescent probes.[3] | Fluorescence Intensity, FRET, FP |